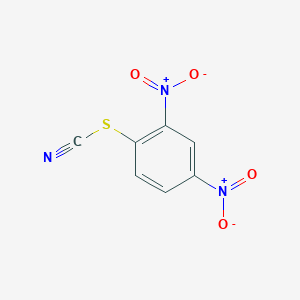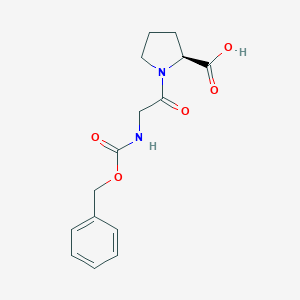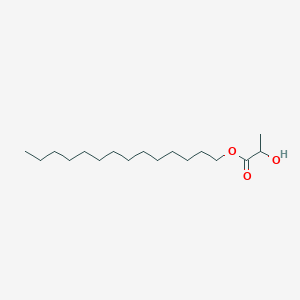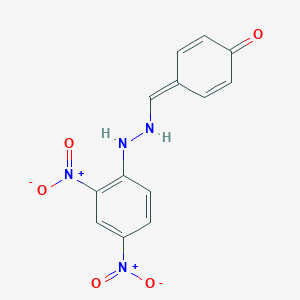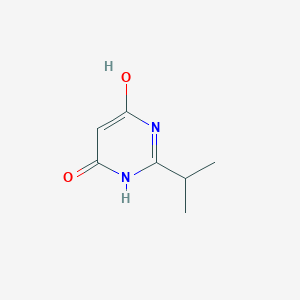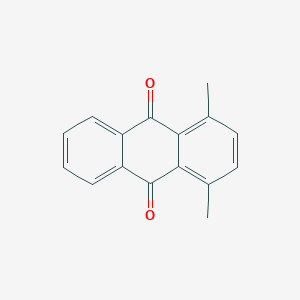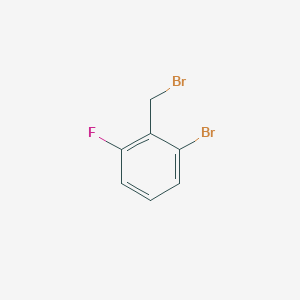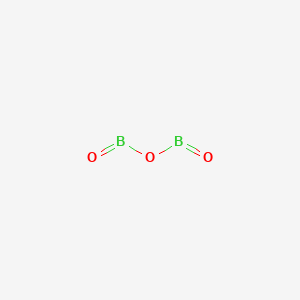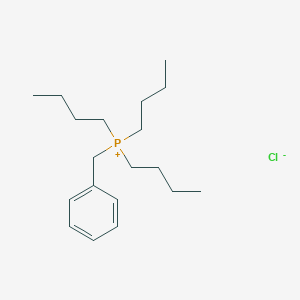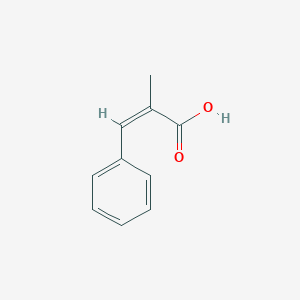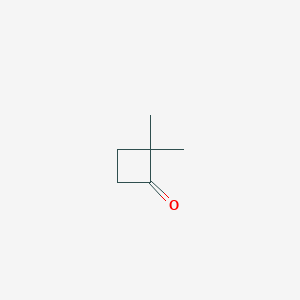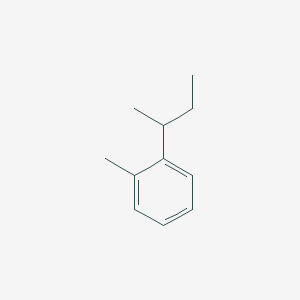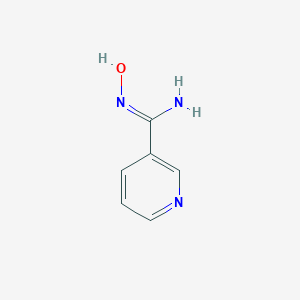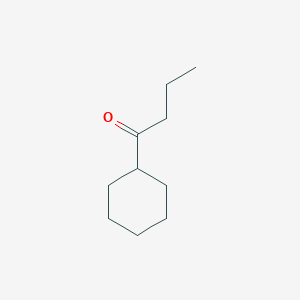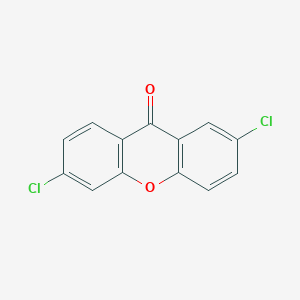
2,6-Dichloroxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloroxanthen-9-one, also known as DCX, is a fluorescent dye that has been widely used in scientific research due to its unique properties. It is a highly sensitive probe for measuring intracellular calcium levels, making it a valuable tool in the study of cellular signaling pathways.
Aplicaciones Científicas De Investigación
2,6-Dichloroxanthen-9-one has been used in a wide range of scientific research applications, including calcium imaging, ion channel studies, and neuronal activity analysis. It is particularly useful in the study of intracellular calcium signaling, as it exhibits a strong fluorescence response to changes in calcium levels. 2,6-Dichloroxanthen-9-one has also been used in the study of cancer cells, where it has been shown to inhibit cell proliferation and induce apoptosis.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloroxanthen-9-one involves its ability to bind to calcium ions. When 2,6-Dichloroxanthen-9-one binds to calcium ions, it undergoes a conformational change that results in an increase in fluorescence intensity. This property makes 2,6-Dichloroxanthen-9-one a valuable tool for measuring changes in intracellular calcium levels, which are important in a wide range of cellular processes.
Efectos Bioquímicos Y Fisiológicos
2,6-Dichloroxanthen-9-one has been shown to have a range of biochemical and physiological effects. In addition to its ability to bind to calcium ions, 2,6-Dichloroxanthen-9-one has been shown to inhibit the activity of certain ion channels, including the voltage-gated potassium channel Kv1.3. It has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-Dichloroxanthen-9-one is its high sensitivity to changes in intracellular calcium levels. This property makes it a valuable tool for studying cellular signaling pathways. However, 2,6-Dichloroxanthen-9-one does have some limitations. It is known to bind to other divalent cations, such as magnesium and zinc, which can interfere with its ability to measure calcium levels. Additionally, 2,6-Dichloroxanthen-9-one is not cell-permeable, meaning that it cannot be used to measure calcium levels in living cells.
Direcciones Futuras
There are several potential future directions for research involving 2,6-Dichloroxanthen-9-one. One area of interest is the development of new fluorescent dyes that are more selective for calcium ions and less prone to interference from other divalent cations. Another area of interest is the development of cell-permeable forms of 2,6-Dichloroxanthen-9-one, which would allow for the measurement of intracellular calcium levels in living cells. Finally, there is potential for the use of 2,6-Dichloroxanthen-9-one as a therapeutic agent for cancer treatment, although further research is needed to explore this possibility.
Conclusion
2,6-Dichloroxanthen-9-one is a valuable tool in scientific research due to its ability to measure changes in intracellular calcium levels. Its unique properties make it a valuable tool for studying cellular signaling pathways and have potential applications in cancer treatment. While there are some limitations to its use, there is still much potential for future research involving 2,6-Dichloroxanthen-9-one.
Métodos De Síntesis
The synthesis of 2,6-Dichloroxanthen-9-one involves the reaction of 9-chloroxanthene with phosphorus oxychloride and aluminum chloride. The resulting product is then treated with sodium hydroxide to yield 2,6-Dichloroxanthen-9-one. This method has been used to produce high-quality 2,6-Dichloroxanthen-9-one with good yields.
Propiedades
Número CAS |
1556-62-3 |
|---|---|
Nombre del producto |
2,6-Dichloroxanthen-9-one |
Fórmula molecular |
C13H6Cl2O2 |
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
2,6-dichloroxanthen-9-one |
InChI |
InChI=1S/C13H6Cl2O2/c14-7-2-4-11-10(5-7)13(16)9-3-1-8(15)6-12(9)17-11/h1-6H |
Clave InChI |
NOOUMCKTSHNIHX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C2=O)C=C(C=C3)Cl |
SMILES canónico |
C1=CC2=C(C=C1Cl)OC3=C(C2=O)C=C(C=C3)Cl |
Otros números CAS |
1556-62-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



